molecular formula C8H8N2OS B1224501 Benzoylthiourea CAS No. 614-23-3

Benzoylthiourea

Cat. No.: B1224501
CAS No.: 614-23-3
M. Wt: 180.23 g/mol
InChI Key: DQMWMUMCNOJLSI-UHFFFAOYSA-N
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Description

Benzoylthiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a benzoyl group attached to the thiourea moiety

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of benzoylthiourea is not fully understood, it is known that thiourea derivatives, including this compound, have a wide range of biological activities, including anti-TB . The 1,2,4-triazolyl-benzoylthiourea derivative showed bacteriostatic activity against the HU25 clinical strain .

Safety and Hazards

Benzoylthiourea and its derivatives should be handled with care. If swallowed, it is advised to call a poison center or doctor . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylthiourea can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline solid .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzoylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Benzoylthiourea: this compound is unique due to its combination of the benzoyl and thiourea moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

N-carbamothioylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMWMUMCNOJLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210318
Record name Benzamide, N-(aminothioxomethyl)- (9CI)
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

614-23-3
Record name Benzoylthiourea
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Record name Benzoylthiourea
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Record name Benzoylthiourea
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Record name Benzoyl Thiourea
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Record name BENZOYLTHIOUREA
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Synthesis routes and methods

Procedure details

To a two-liter-round-bottomed flask fitted with an overhead stirrer, addition funnel and a condenser was added 400 ml of acetone and 85.0 g (1.12 moles) of ammonium thiocyanate. To this solution was added 140.6 g (1.00 moles) of benzoyl chloride. The resultant slurry was heated at reflux for 15 minutes and then the heat was removed and 200 ml of concentrated ammonium hydroxide was added at a rate to maintain reflux. The reaction mixture was heated at reflux for an additional 15 minutes and then cooled to room temperature. This mixture was added to 6 liters of water, and the resulting precipitate was collected by filtration and washed with 2 liters of water, then air dried and recrystallized from 1.5 liters of ethanol to give 98.5 g of the desired product as a white solid, mp 170°-171° C.
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do benzoylthiourea derivatives exert their analgesic effects?

A1: this compound derivatives primarily exhibit analgesic activity by inhibiting the cyclooxygenase-2 (COX-2) isoenzyme. [, ] COX-2 plays a crucial role in the inflammatory process by catalyzing the production of prostaglandins, which are mediators of pain and inflammation.

Q2: Besides analgesic activity, do benzoylthioureas exhibit other biological effects?

A2: Yes, research indicates that this compound derivatives possess a diverse range of biological activities, including antibacterial [, , , ], anti-inflammatory [], and insecticidal properties. [, ]

Q3: What are the key spectroscopic techniques used to characterize benzoylthioureas?

A3: Various spectroscopic techniques are employed to confirm the structure of synthesized benzoylthioureas, including:

  • Infrared (IR) Spectroscopy: Identifies functional groups such as N-H, C=O, C-N, and C=S through characteristic stretching and bending vibrations. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the number, type, and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms in the molecule. [, , , , ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps identify chromophores like phenyl rings, carbonyl (C=O), and thiones (C=S) groups based on their electronic transitions. [, , , , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing structural information. [, , , , , , ]

Q4: How do substituents on the benzoyl ring influence the biological activity of benzoylthioureas?

A4: The type and position of substituents on the benzoyl ring significantly impact the biological activity of benzoylthioureas.

  • Insecticidal Activity: Generally, electron-withdrawing groups, particularly halogens, at the para position enhance the insecticidal activity against pests like Mythimna separata Walker, Myzus persicae Sulzer, and Plutella xylostella Linnaeus. []
  • Antibacterial Activity: Substitutions at the para position with groups like nitro (NO2) and chlorine (Cl) increase both analgesic and anti-inflammatory activities compared to unsubstituted this compound. []
  • Antimycobacterial Activity: The presence of bromine, chlorine, and tert-butyl groups at the para position enhances activity against Mycobacterium tuberculosis. Further substitution on the benzoyl ring can improve both activity and toxicity profiles. []

Q5: Can the thiourea moiety of benzoylthioureas be modified to enhance activity?

A5: Yes, modifications to the thiourea moiety can also influence activity. For example, introducing alkyl substituents on the nitrogen atoms of the thiourea can alter the metal coordination properties and potentially impact biological activity. [, , ]

Q6: How is computational chemistry used to study benzoylthioureas?

A6: Computational chemistry plays a vital role in understanding this compound behavior. Techniques like:

  • Molecular Docking: Helps predict the binding affinity and interactions of this compound derivatives with target proteins like COX-2, guiding the design of more potent analgesics. [, , ]
  • Density Functional Theory (DFT): Allows for the optimization of molecular geometries, calculation of electronic properties like HOMO-LUMO gaps, and investigation of hydrogen bonding interactions. [, , ]
  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Relates the chemical structure of this compound derivatives to their biological activity, aiding in the development of predictive models for novel compound design. [, ]

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